Lipophilicity and Permeability Potential: XLogP3 and TPSA Comparison with the N-Unsubstituted Analog
The target compound (XLogP3 = 2.3) is approximately 0.9 log units more lipophilic than its N-unsubstituted counterpart Ethyl 5-bromo-1H-imidazole-4-carboxylate (consensus Log P = 1.29) [1]. Simultaneously, the TPSA is reduced from 54.98 Ų (N-unsubstituted) to 44.1 Ų (target), reflecting the loss of the imidazole N–H hydrogen-bond donor [1].
| Evidence Dimension | XLogP3 / Consensus Log P |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Ethyl 5-bromo-1H-imidazole-4-carboxylate (CAS 944906-76-7); consensus Log P = 1.29 |
| Quantified Difference | ΔLog P ≈ +0.9 to +1.0 units (more lipophilic) |
| Conditions | Computed values: PubChem XLogP3 for target; Bidepharm multi-method consensus for comparator |
Why This Matters
Higher lipophilicity combined with lower TPSA and absence of an H-bond donor predicts superior passive membrane permeability, favoring the target compound in cell-based screening libraries where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 133053586, Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate. View Source
